(16R)-Mexiprostil

Gastric antisecretory PGE2 comparison in vivo pharmacology

(16R)-Mexiprostil (CAS 76822-56-5, MDL is a synthetic, single-enantiomer analogue of prostaglandin E₁ (PGE₁) distinguished by its (15R,16R)-16-methoxy-16-methyl substitution pattern. It belongs to the pharmacological class of gastric antisecretory and cytoprotective prostanoids and has been developed as an anti-ulcer agent and a candidate for inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).

Molecular Formula C22H38O7
Molecular Weight 414.5 g/mol
CAS No. 76822-56-5
Cat. No. B1425127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(16R)-Mexiprostil
CAS76822-56-5
Molecular FormulaC22H38O7
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC
InChIInChI=1S/C22H38O7/c1-4-5-14-22(27,29-3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)28-2/h12-13,16-17,19-20,24-25,27H,4-11,14-15H2,1-3H3/b13-12+/t16-,17-,19-,20-,22-/m1/s1
InChIKeyLUZXSWCNVAYLKY-OVRPBERLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(16R)-Mexiprostil (MDL 646) Procurement & Selection Guide: Verified Differentiation of a 16-Methoxy-16-Methyl PGE1 Analogue


(16R)-Mexiprostil (CAS 76822-56-5, MDL 646) is a synthetic, single-enantiomer analogue of prostaglandin E₁ (PGE₁) distinguished by its (15R,16R)-16-methoxy-16-methyl substitution pattern. It belongs to the pharmacological class of gastric antisecretory and cytoprotective prostanoids and has been developed as an anti-ulcer agent and a candidate for inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) [1][2]. Its identity, absolute configuration, and purity are critical procurement parameters, as only the (15R,16R)-isomer possesses the optimized pharmacological profile [3].

Why Generic PGE₁ Analogues Cannot Substitute for (16R)-Mexiprostil: A Case for Required Enantiomeric and Functional Identity


Superficially interchangeable PGE₁ analogues such as misoprostol, natural PGE₁ (alprostadil), or generic 16-methyl-16-methoxy mixtures fail to reproduce the functional profile of (16R)-Mexiprostil because the compound's differentiated pharmacology is contingent upon the precise (15R,16R) configuration [1]. Diastereomers with alternative configurations at C-15 or C-16 exhibit markedly reduced antisecretory-to-diarrheogenic therapeutic ratios [2]. Furthermore, the 16-methoxy-16-methyl motif confers a distinctly local gastric mode of action that is absent in natural PGE₁ or PGE₂, which cannot achieve the same oral-to-intravenous potency differential [3]. Procurement of racemic or stereochemically undefined material therefore forfeits the quantifiable advantages that define mexiprostil as a selected development candidate.

Quantitative Differentiation Evidence for (16R)-Mexiprostil Against Closest Comparators


3- to 5-Fold Greater Gastric Antisecretory Potency vs. Natural PGE₂ in the Anaesthetized Rat Stomach Perfusion Model

(16R)-Mexiprostil (MDL 646) demonstrated 3- to 5-fold greater potency than natural prostaglandin E₂ in inhibiting gastric acid secretion in the perfused stomach of the anaesthetized rat [1]. This represents a direct, within-study head-to-head comparison under identical experimental conditions.

Gastric antisecretory PGE2 comparison in vivo pharmacology

At Most 1/2 to 1/4 the Luteolytic Activity of Natural PGE₁ and PGE₂, Establishing a Favorable Gastroprotective-to-Reproductive Side-Effect Dissociation

In a direct head-to-head study in hamsters, (16R)-Mexiprostil (MDL 646) exhibited at most one-half to one-quarter the luteolytic activity of natural PGE₁ and PGE₂ following subcutaneous or oral administration up to 2–2.5 mg/kg/day [1]. Its corresponding PGE₂-series analogue (L 14224) was also assessed in the same study.

Luteolytic activity PGE1 analogue reproductive safety margin

15- to 30-Fold Greater Gastric Cytoprotective Potency by the Oral Route vs. Intravenous Route, Indicative of Local Gastric Action

In rat models of gastric lesions, (16R)-Mexiprostil (MDL 646) was 15–30 times more potent after oral (p.o.) administration than after intravenous (i.v.) administration. Against ethanol-induced lesions, the ED₅₀ was 0.05 µg/kg p.o. versus 0.7 µg/kg i.v.; against indomethacin-induced ulcers, the ED₅₀ was 7.0 µg/kg p.o. versus 195 µg/kg i.v. [1]. This pronounced oral-to-parenteral potency differential contrasts with many systemic PGE analogues.

Gastric cytoprotection oral bioavailability local action

Configurational Specificity: Only the (15R,16R)-Diastereomer Optimizes the Antisecretory-to-Diarrheogenic Therapeutic Ratio

Systematic structure-activity studies across the full set of 16-methoxy-16-methyl diastereomers established that both the C-15 and C-16 configurations are critical for biological activity. Introduction of the 16-methyl and 16-methoxy groups markedly increased the ratio of antisecretory to diarrheogenic action, and the (15α,16R) isomer (MDL 646, mexiprostil) was specifically selected from among all evaluated PGE₁ derivatives for advancement to clinical investigation [1]. The corresponding (15S,16S)-diastereomer (CAS 76817-55-5) and other configurational isomers did not achieve the same ratio.

Stereochemistry-activity relationship diastereomer comparison therapeutic index

Reduced Vasodilator and Pro-Inflammatory Activity Compared to Misoprostol and 16,16-Dimethyl PGE₂ in a Rabbit Skin Inflammation Model

In a comprehensive rabbit skin model comparing 13 prostaglandin E analogues, (16R)-Mexiprostil was categorized as a weaker vasodilator and weaker potentiator of bradykinin- and FMLP-induced plasma exudation, in contrast to misoprostol, 16,16-dimethyl PGE₂, nocloprost, and enisoprost, which were all potent vasodilators and strong potentiators of exudation [1]. Mexiprostil grouped with butaprost, 11-deoxy PGE₁, and AH 13205 in the weaker-activity cluster.

EP-receptor selectivity vasodilation inflammation potentiation

Confirmed Human Gastric Antisecretory Activity and Excellent Tolerability at Oral Doses of 800–1200 µg in a Placebo-Controlled Trial

In a randomized, double-blind, placebo-controlled, 5-way crossover study in 10 healthy volunteers, single oral doses of 800 µg and 1200 µg (16R)-Mexiprostil produced significant inhibition of basal gastric acid secretion compared to placebo, with excellent tolerability and no adverse effects on heart rate, blood pressure, or laboratory safety parameters [1]. Pentagastrin-stimulated secretion was also reduced, though statistical significance was not reached after adjustment for basal effects.

Human gastric secretion placebo-controlled clinical tolerability

Optimal Research and Industrial Application Scenarios for (16R)-Mexiprostil Based on Verified Differentiation Evidence


Gastric Acid Secretion Inhibition Studies Requiring Superior Potency Over Natural PGE₂

In experimental models where natural PGE₂ exhibits insufficient gastric antisecretory potency, (16R)-Mexiprostil provides a 3- to 5-fold potency advantage, enabling robust inhibition at lower mass doses and potentially reducing non-specific prostanoid effects. This is directly supported by comparative data in the anaesthetized rat stomach perfusion model [1].

Gastrointestinal Cytoprotection Research Demanding Local (Topical) Rather Than Systemic Prostanoid Action

For studies aiming to isolate the local gastric mucosal protective mechanism from systemic cardiovascular or smooth-muscle effects, (16R)-Mexiprostil's 15- to 30-fold oral-to-intravenous potency differential makes it a uniquely suited tool compound. Its ED₅₀ values of 0.05 µg/kg p.o. for alcohol-induced lesions and 7.0 µg/kg p.o. for indomethacin-induced ulcers provide defined benchmark doses for experimental design [2].

Prostaglandin Pharmacology Research Requiring Minimized Luteolytic Confounding Activity

In female animal models where natural PGE₁ or PGE₂ would induce luteolysis and pregnancy termination, confounding gastrointestinal endpoints, (16R)-Mexiprostil's at-most 1/2 to 1/4 luteolytic activity offers a cleaner pharmacological signal for gastroprotective or antisecretory readouts. This dissociation has been quantitatively verified in the hamster model [3].

EP-Receptor Subtype Profiling and Vasodilator/Inflammatory Potentiation Screening Panels

(16R)-Mexiprostil serves as a classified weak-activity reference compound in panels assessing vasodilator and pro-inflammatory potentiation effects of PGE analogues. Its placement in the weaker cluster, alongside butaprost and 11-deoxy PGE₁, distinct from misoprostol and 16,16-dimethyl PGE₂, supports its use as a calibrator for EP₂- and EP₄-mediated vascular responses in the rabbit skin model [4].

Quote Request

Request a Quote for (16R)-Mexiprostil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.